molecular formula C11H11NO B6357592 5,7-Dimethyl-1H-indole-3-carbaldehyde CAS No. 54102-44-2

5,7-Dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B6357592
CAS No.: 54102-44-2
M. Wt: 173.21 g/mol
InChI Key: MLFXUBUXUOZLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-1H-indole-3-carbaldehyde typically involves the reaction of 5,7-dimethylindole with appropriate aldehyde precursors under controlled conditions. One common method is the Vilsmeier-Haack reaction, where the indole is treated with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5,7-Dimethyl-1H-indole-3-carbaldehyde is unique due to the presence of two methyl groups, which can influence its reactivity and biological activity. The additional methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

IUPAC Name

5,7-dimethyl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-8(2)11-10(4-7)9(6-13)5-12-11/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFXUBUXUOZLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CN2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.